Part 1: Elucidation of the Synthetic Pathway for N-methyl-N-(2-methylbutyl)carbamoyl chloride
Part 1: Elucidation of the Synthetic Pathway for N-methyl-N-(2-methylbutyl)carbamoyl chloride
The synthesis of N-methyl-N-(2-methylbutyl)carbamoyl chloride is a multi-step process that begins with the formation of the precursor secondary amine, N-methyl-N-(2-methylbutyl)amine. This amine is then reacted with a phosgene equivalent to yield the final carbamoyl chloride product.
Step 1: Synthesis of the Secondary Amine Intermediate
The initial and crucial step is the synthesis of N-methyl-N-(2-methylbutyl)amine. A common and effective method for preparing secondary amines is through reductive amination.[1][2][3][4] This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired secondary amine.[3][4]
For the synthesis of N-methyl-N-(2-methylbutyl)amine, methylamine can be reacted with 2-methylbutanal. The reaction is typically carried out in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation (H2/Pd).[3] Reductive amination is often preferred as it can be performed as a one-pot reaction, which is efficient and minimizes waste.[2]
An alternative route to secondary amines is the direct alkylation of a primary amine with an alkyl halide.[5] However, this method can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[4][5] Therefore, reductive amination is generally the more controlled and selective method for preparing secondary amines like N-methyl-N-(2-methylbutyl)amine.
Step 2: Formation of the Carbamoyl Chloride
Once the N-methyl-N-(2-methylbutyl)amine has been synthesized and purified, the next step is its conversion to the corresponding carbamoyl chloride. This is achieved by reacting the secondary amine with phosgene (COCl2) or a phosgene substitute.[6][7][8]
The direct use of phosgene gas is hazardous due to its high toxicity.[9][10] Therefore, safer, solid, or liquid phosgene equivalents are often employed in laboratory and industrial settings.[9][10][11] The most common and effective substitutes are triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate).[9][10][11][12] In reactions, one mole of triphosgene behaves as three moles of phosgene, and one mole of diphosgene acts as two moles of phosgene.[12]
The reaction of a secondary amine with phosgene or its equivalent generates hydrogen chloride (HCl) as a byproduct.[13] To neutralize the HCl and drive the reaction to completion, an acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically added to the reaction mixture.[6][13] Careful control of reaction conditions, such as temperature and the rate of addition of the phosgenating agent, is crucial to maximize the yield of the carbamoyl chloride and minimize the formation of side products like ureas.[6]
Part 2: Detailed Experimental Protocols
Synthesis of N-methyl-N-(2-methylbutyl)amine via Reductive Amination
Materials:
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
2-Methylbutanal
-
Sodium borohydride (NaBH4)
-
Methanol
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation and purification, if necessary)
-
Sodium hydroxide (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbutanal in a suitable solvent like methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylamine to the cooled aldehyde solution while stirring. The formation of the corresponding imine will occur.
-
After the addition is complete, continue stirring the mixture at a low temperature for a designated period to ensure complete imine formation.
-
In a separate flask, prepare a solution or suspension of sodium borohydride in a suitable solvent.
-
Slowly and carefully add the sodium borohydride solution/suspension to the imine-containing reaction mixture. This step is exothermic, so maintaining a low temperature is important.
-
After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by techniques like TLC or GC-MS).
-
Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or a dilute acid.
-
Remove the organic solvent under reduced pressure.
-
Add water and a suitable organic solvent (e.g., diethyl ether) to the residue to perform a liquid-liquid extraction.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-N-(2-methylbutyl)amine.
-
The crude product can be further purified by distillation or by converting it to its hydrochloride salt, recrystallizing the salt, and then liberating the free amine with a base.
Synthesis of N-methyl-N-(2-methylbutyl)carbamoyl chloride using Triphosgene
Materials:
-
N-methyl-N-(2-methylbutyl)amine
-
Triphosgene
-
Anhydrous dichloromethane (DCM) or toluene
-
Anhydrous triethylamine or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene in anhydrous dichloromethane under an inert atmosphere.[14]
-
Cool the triphosgene solution to 0 °C in an ice bath.[14]
-
In a separate flask, prepare a solution of N-methyl-N-(2-methylbutyl)amine and triethylamine in anhydrous dichloromethane.
-
Slowly add the amine/triethylamine solution dropwise to the cooled triphosgene solution via the dropping funnel.[14] Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.[14]
-
Once the reaction is complete, cool the mixture again in an ice bath and carefully quench it by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize any remaining phosgene and HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-N-(2-methylbutyl)carbamoyl chloride.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.[6][14]
Part 3: Safety Considerations and Data Presentation
Safety Precautions
Phosgene and its substitutes (Triphosgene, Diphosgene): These are highly toxic and corrosive substances.[9][12] All manipulations should be carried out in a well-ventilated fume hood.[15][16] Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[15][16] In case of exposure, immediate medical attention is required.[15][16] Accidental spills should be neutralized with an appropriate agent like ammonia solution or sodium carbonate.[11]
Carbamoyl Chlorides: These compounds are reactive and can be corrosive and lachrymatory (tear-inducing).[15][17] They react with water and other nucleophiles.[18] Therefore, they should be handled with care, avoiding inhalation and contact with skin and eyes.[15][16]
Sodium Borohydride: This is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled in a dry environment and away from ignition sources.
Data Presentation
Table 1: Physicochemical Properties of N-methyl-N-(2-methylbutyl)carbamoyl chloride
| Property | Value | Source |
| CAS Number | 1511410-37-9 | [19] |
| Molecular Formula | C7H14ClNO | [19][20] |
| Molecular Weight | 163.65 g/mol | [19] |
| SMILES | CCC(C)CN(C)C(=O)Cl | [19][20] |
| InChIKey | OHUJBQLRQYVOCI-UHFFFAOYSA-N | [20] |
Part 4: Visualization of the Synthetic Workflow
Reaction Scheme
Caption: Synthetic pathway for N-methyl-N-(2-methylbutyl)carbamoyl chloride.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
References
- Foucout, L., et al. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. The Journal of Organic Chemistry, 68(19), 7289–7297.
- PubMed. (2003). Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas.
- Jorand-Lebrun, C., Valognes, D., & Halazy, S. (1998). Use of Triphosgene for Direct Preparation of Carbamoyl Chlorides from Tertiary Benzylamines.
- Wikipedia. Phosgene.
- Google Patents. (1988).
- Google Patents. (1977). Carbamoyl chlorides. US4012436A.
- Al-Zoubi, R. M., et al. (2018). A decade review of triphosgene and its applications in organic reactions. Molecules, 23(4), 853.
- ACS Publications. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas.
- Merck. Phosgene and Substitutes.
- Damle, S. B. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News, 71(6), 4.
- NIH. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(15), 4052-4055.
- Quora. What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?
- Google Patents. (1988).
- PrepChem.com. Synthesis of carbamoyl chloride.
- BLDpharm. N-methyl-n-(2-methylbutyl)carbamoyl chloride.
- Organic Chemistry Portal.
- ACS Publications. (2024).
- Google Patents. (2007). Method of production of phosgene from diphosgene and-or triphosgene. RU2299852C2.
- Wikipedia.
- ChemicalBook. 2-METHYLBUTYLAMINE synthesis.
- YouTube. (2020).
- PrepChem.com. Synthesis of 5-norbornene 2-methyl-(N-n-butyl) amine.
- ACS Publications. (2017). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. Industrial & Engineering Chemistry Research, 56(44), 12476–12484.
- Chemistry Stack Exchange. (2019).
- Fisher Scientific.
- Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
- TCI Chemicals.
- Benchchem.
- Google Patents. (1971). PROCESS FOR THE PRODUCTION OF N-METHYLBUTYLAMINE. DE1618018B2.
- PubChemLite. N-methyl-n-(2-methylbutyl)carbamoyl chloride (C7H14ClNO).
- MilliporeSigma. Methyl carbamoyl chloride.
- Journal of the Chemical Society C: Organic. (1971). Acylation of enamines with phosgene and the synthesis of heterocycles.
- CymitQuimica. CAS 6452-47-7: Methylcarbamoyl chloride.
- Sciencemadness.org. The Chemistry of Phosgene Contents.
- ECHEMI.
- ChemicalBook. N-METHYL-N-PHENYLCARBAMOYL CHLORIDE.
- NIH. Methylcarbamoyl chloride.
- The Good Scents Company. 2-methyl butyl amine 2-methylbutylamine.
- ResearchGate. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas.
- ChemicalBook. N-METHYLBUTYLAMINE.
- NIH. (2019). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega, 4(7), 12245–12253.An In-depth Technical Guide to the Synthesis of N-methyl-N-(2-methylbutyl)carbamoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway, experimental protocols, and safety considerations for the preparation of N-methyl-N-(2-methylbutyl)carbamoyl chloride, a key intermediate in various chemical syntheses.
Part 1: Elucidation of the Synthetic Pathway
The synthesis of N-methyl-N-(2-methylbutyl)carbamoyl chloride is a two-step process. The first step involves the formation of the secondary amine precursor, N-methyl-N-(2-methylbutyl)amine, followed by its reaction with a phosgene equivalent to yield the final carbamoyl chloride product.
Step 1: Synthesis of the Secondary Amine Intermediate
The initial and critical step is the synthesis of N-methyl-N-(2-methylbutyl)amine. A highly effective and widely used method for preparing secondary amines is reductive amination.[1][2][3][4] This one-pot reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine, which is subsequently reduced to the target secondary amine.[2][3]
For the synthesis of N-methyl-N-(2-methylbutyl)amine, methylamine is reacted with 2-methylbutanal. This reaction is typically performed in the presence of a suitable reducing agent. Commonly employed reducing agents for this transformation include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation (H₂/Pd).[3]
While direct alkylation of a primary amine with an alkyl halide is another route to secondary amines, it is often plagued by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[4][5] Reductive amination, therefore, offers a more controlled and selective approach for the synthesis of N-methyl-N-(2-methylbutyl)amine.[5]
Step 2: Formation of the Carbamoyl Chloride
Following the synthesis and purification of N-methyl-N-(2-methylbutyl)amine, the subsequent step is its conversion to the corresponding carbamoyl chloride. This is accomplished by reacting the secondary amine with phosgene (COCl₂) or a safer phosgene substitute.[6][7][8]
Due to the high toxicity of phosgene gas, solid or liquid phosgene equivalents are the reagents of choice in both laboratory and industrial settings.[9][10][11] The most common substitutes are triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate).[9][10][11][12] In these reactions, one mole of triphosgene is equivalent to three moles of phosgene, while one mole of diphosgene is equivalent to two moles of phosgene.[12]
The reaction between a secondary amine and a phosgenating agent produces hydrogen chloride (HCl) as a byproduct.[13] To neutralize the generated HCl and drive the reaction to completion, an acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, is added to the reaction mixture.[6][13] Precise control of reaction parameters, including temperature and the rate of reagent addition, is essential to maximize the yield of the desired carbamoyl chloride and minimize the formation of urea byproducts.[6]
Part 2: Detailed Experimental Protocols
Synthesis of N-methyl-N-(2-methylbutyl)amine via Reductive Amination
Materials:
-
Methylamine (solution in THF or ethanol)
-
2-Methylbutanal
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for purification via salt formation)
-
Sodium hydroxide
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-methylbutanal in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylamine to the cooled aldehyde solution with continuous stirring to form the imine.
-
After complete addition, continue stirring at a low temperature to ensure complete imine formation.
-
In a separate flask, prepare a solution or suspension of sodium borohydride.
-
Carefully add the sodium borohydride to the imine solution, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the excess sodium borohydride by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude N-methyl-N-(2-methylbutyl)amine.
-
Purify the product by distillation or by conversion to its hydrochloride salt, followed by recrystallization and liberation of the free amine.
Synthesis of N-methyl-N-(2-methylbutyl)carbamoyl chloride using Triphosgene
Materials:
-
N-methyl-N-(2-methylbutyl)amine
-
Triphosgene
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve triphosgene in anhydrous DCM.[14]
-
Cool the solution to 0 °C in an ice bath.[14]
-
In a separate flask, dissolve N-methyl-N-(2-methylbutyl)amine and triethylamine in anhydrous DCM.
-
Slowly add the amine/triethylamine solution to the cooled triphosgene solution.[14] Maintain the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or GC-MS).[14]
-
Cool the mixture and carefully quench with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-methyl-N-(2-methylbutyl)carbamoyl chloride by vacuum distillation or flash column chromatography.[6][14]
Part 3: Safety Considerations and Data Presentation
Safety Precautions
Phosgene and its Substitutes: These are extremely toxic and corrosive.[9][12] All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[15][16] In case of any exposure, seek immediate medical attention.[15][16] Spills should be neutralized with ammonia solution or sodium carbonate.[11]
Carbamoyl Chlorides: These compounds are reactive, corrosive, and lachrymatory.[15][17] They react with water and other nucleophiles.[18] Avoid inhalation and contact with skin and eyes.[15][16]
Sodium Borohydride: This is a flammable solid that reacts with water to produce hydrogen gas. Handle in a dry environment away from ignition sources.
Data Presentation
Table 1: Physicochemical Properties of N-methyl-N-(2-methylbutyl)carbamoyl chloride
| Property | Value | Source |
| CAS Number | 1511410-37-9 | [19] |
| Molecular Formula | C₇H₁₄ClNO | [19][20] |
| Molecular Weight | 163.65 g/mol | [19] |
| SMILES | CCC(C)CN(C)C(=O)Cl | [19][20] |
| InChIKey | OHUJBQLRQYVOCI-UHFFFAOYSA-N | [20] |
Part 4: Visualization of the Synthetic Workflow
Reaction Scheme
Caption: Synthetic pathway for N-methyl-N-(2-methylbutyl)carbamoyl chloride.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
References
- Foucout, L., et al. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. The Journal of Organic Chemistry, 68(19), 7289–7297.
- PubMed. (2003). Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas.
- Jorand-Lebrun, C., Valognes, D., & Halazy, S. (1998). Use of Triphosgene for Direct Preparation of Carbamoyl Chlorides from Tertiary Benzylamines.
- Wikipedia. Phosgene.
- Google Patents. (1988).
- Google Patents. (1977). Carbamoyl chlorides. US4012436A.
- Al-Zoubi, R. M., et al. (2018). A decade review of triphosgene and its applications in organic reactions. Molecules, 23(4), 853.
- ACS Publications. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas.
- Merck. Phosgene and Substitutes.
- Damle, S. B. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News, 71(6), 4.
- NIH. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(15), 4052-4055.
- Quora. What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?
- Google Patents. (1988).
- PrepChem.com. Synthesis of carbamoyl chloride.
- BLDpharm. N-methyl-n-(2-methylbutyl)carbamoyl chloride.
- Organic Chemistry Portal.
- ACS Publications. (2024).
- Google Patents. (2007). Method of production of phosgene from diphosgene and-or triphosgene. RU2299852C2.
- Wikipedia.
- ChemicalBook. 2-METHYLBUTYLAMINE synthesis.
- YouTube. (2020).
- PrepChem.com. Synthesis of 5-norbornene 2-methyl-(N-n-butyl) amine.
- ACS Publications. (2017). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. Industrial & Engineering Chemistry Research, 56(44), 12476–12484.
- Chemistry Stack Exchange. (2019).
- Fisher Scientific.
- Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
- TCI Chemicals.
- Benchchem.
- Google Patents. (1971). PROCESS FOR THE PRODUCTION OF N-METHYLBUTYLAMINE. DE1618018B2.
- PubChemLite. N-methyl-n-(2-methylbutyl)carbamoyl chloride (C7H14ClNO).
- MilliporeSigma. Methyl carbamoyl chloride.
- Journal of the Chemical Society C: Organic. (1971). Acylation of enamines with phosgene and the synthesis of heterocycles.
- CymitQuimica. CAS 6452-47-7: Methylcarbamoyl chloride.
- Sciencemadness.org. The Chemistry of Phosgene Contents.
- ECHEMI.
- ChemicalBook. N-METHYL-N-PHENYLCARBAMOYL CHLORIDE.
- NIH. Methylcarbamoyl chloride.
- The Good Scents Company. 2-methyl butyl amine 2-methylbutylamine.
- ResearchGate. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas.
- ChemicalBook. N-METHYLBUTYLAMINE.
- NIH. (2019). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega, 4(7), 12245–12253.
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